molecular formula C8H6F3NO2 B13035631 2-(2,2,2-Trifluoroethyl)isonicotinic acid CAS No. 1256809-68-3

2-(2,2,2-Trifluoroethyl)isonicotinic acid

Cat. No.: B13035631
CAS No.: 1256809-68-3
M. Wt: 205.13 g/mol
InChI Key: SQFRQIVMMHGETI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a trifluoroethyl group (-CH₂CF₃) at the 2-position of the pyridine ring. This modification introduces significant electronic and steric effects due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. Such structural features enhance metabolic stability and influence bioavailability, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .

Properties

CAS No.

1256809-68-3

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14)

InChI Key

SQFRQIVMMHGETI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed trifluoroethylation of isonicotinic acid derivatives using trifluoroethyl iodide as the trifluoroethylating agent . This reaction is usually carried out under mild conditions, with the presence of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(2,2,2-trifluoroethyl)isonicotinic acid may involve the use of more cost-effective and scalable methods. For instance, the reaction of isonicotinic acid with trifluoroethyl iodide in the presence of a copper catalyst can be employed. This method offers a higher yield and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoroethylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzymes or the modulation of receptor activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features and molecular properties of 2-(2,2,2-Trifluoroethyl)isonicotinic acid and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(2,2,2-Trifluoroethyl)isonicotinic acid (Target) -CH₂CF₃ at position 2 C₈H₆F₃NO₂ 209.13 (calculated) Aliphatic trifluoroethyl group enhances lipophilicity and electron withdrawal.
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid -NH-C₆H₃(CF₃) at position 2 C₁₃H₁₀F₃N₂O₂ 298.23 Aromatic trifluoromethyl and amino groups enable π-π stacking and hydrogen bonding.
3-Chloro-2-(trifluoromethyl)isonicotinic acid -CF₃ at position 2; -Cl at position 3 C₇H₃ClF₃NO₂ 225.55 Chlorine increases lipophilicity; dual electron-withdrawing groups enhance acidity.
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid -OH at position 2; -C₆H₄F at position 5 C₁₂H₈FNO₃ 245.20 Hydroxyl group introduces acidity; fluorophenyl enhances aromatic interactions.
5-(2-Formylphenyl)-2-hydroxyisonicotinic acid -OH at position 2; -C₆H₄(CHO) at position 5 C₁₃H₉NO₄ 243.22 Formyl group enables covalent binding or Schiff base formation.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The aliphatic -CH₂CF₃ group increases lipophilicity relative to aromatic fluorine substituents (e.g., ), improving membrane permeability but possibly reducing solubility.
  • Acidity: Unlike hydroxyl-bearing analogs (), the target compound lacks hydrogen-bond donors, reducing its acidity and limiting direct interactions with polar protein residues.

Research Findings and Implications

  • Fluorine’s Role : Fluorine substituents improve bioavailability and resistance to oxidative metabolism, as seen in . The trifluoroethyl group balances these effects while introducing conformational flexibility absent in rigid trifluoromethyl analogs .
  • Comparative Activity : Chlorine in increases electrophilicity, making it more reactive in nucleophilic environments compared to the target compound. Hydroxyl groups in and enable pH-dependent solubility, a feature absent in the target.

Biological Activity

2-(2,2,2-Trifluoroethyl)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a trifluoroethyl group, which may influence its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid, including 2-(2,2,2-Trifluoroethyl)isonicotinic acid, exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, potentially making them useful in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of isonicotinic acid derivatives are well-documented. Compounds similar to 2-(2,2,2-Trifluoroethyl)isonicotinic acid have been shown to reduce inflammation markers in animal models. For instance, in a carrageenan-induced paw edema test, certain derivatives demonstrated significant inhibition of edema development and pro-inflammatory cytokines .

Anticancer Activity

There is emerging evidence suggesting that 2-(2,2,2-Trifluoroethyl)isonicotinic acid may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various isonicotinic acid derivatives, 2-(2,2,2-Trifluoroethyl)isonicotinic acid was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

CompoundMIC (µg/mL)Bacterial Strain
2-(2,2,2-Trifluoroethyl)isonicotinic acid32Staphylococcus aureus
Control Antibiotic (e.g., Penicillin)16Staphylococcus aureus
Control Antibiotic (e.g., Ampicillin)32Escherichia coli

Case Study 2: Anti-inflammatory Activity

A recent study focused on the anti-inflammatory effects of various substituted isonicotinic acids. The results indicated that 2-(2,2,2-Trifluoroethyl)isonicotinic acid significantly reduced paw edema in rats when administered at doses of 20 mg/kg compared to a control group treated with saline .

TreatmentPaw Edema (mm)Percentage Inhibition (%)
Control (Saline)10.5-
20 mg/kg 2-(Trifluoroethyl)4.557
Diclofenac (10 mg/kg)3.071

Toxicity and Safety Profile

Toxicity assessments indicate that 2-(2,2,2-Trifluoroethyl)isonicotinic acid has low predicted toxicity levels based on preliminary studies. It falls within classes III-VI of toxicity parameters and shows minimal side effects related to hepatotoxicity and mutagenicity .

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